molecular formula C7H5NO4 B020821 2-Hydroxy-4-nitrobenzaldehyde CAS No. 2460-58-4

2-Hydroxy-4-nitrobenzaldehyde

Cat. No. B020821
CAS RN: 2460-58-4
M. Wt: 167.12 g/mol
InChI Key: HHDPXULKSZZACU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-4-nitrobenzaldehyde can involve multiple steps, including the formation and selective isomer separation of intermediates, followed by further hydrolysis. A notable approach involves the use of acidic heterogeneous catalysts for the formation of 1,3-dioxolane intermediates and their subsequent hydrolysis, offering a route that minimizes safety and environmental hazards (Sainz-Díaz, 2002).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-nitrobenzaldehyde and its derivatives has been characterized using various spectroscopic methods. Studies have shown that these molecules can exhibit non-coplanar conformations, where functional groups such as nitro groups are twisted with respect to the phenyl ring, influencing the reactivity and properties of these compounds (Sainz-Díaz, 2002).

Chemical Reactions and Properties

2-Hydroxy-4-nitrobenzaldehyde can participate in various chemical reactions, forming complexes with metals and undergoing transformations that highlight its reactive nature. For instance, it can react with alkynes, alkenes, or allenes, facilitated by a rhodium-based catalyst system, to produce corresponding 2-alkenoylphenols, showcasing its versatility in organic synthesis (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of 2-Hydroxy-4-nitrobenzaldehyde, such as melting and boiling points, solubility, and crystalline structure, are crucial for its handling and application in various chemical processes. These properties can be influenced by the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, as seen in related compounds (Garden et al., 2004).

Scientific Research Applications

  • Suppression of Singlet Oxygen Generation and Photodegradation : It effectively suppresses singlet oxygen generation and photodegradation of dyes in food and cosmetics, offering significant protection against UV and visible light exposure (Hajimohammadi et al., 2018).

  • Synthesis of Benzoylquinolines : It can be used in the one-pot synthesis of 3-(2-hydroxybenzoyl)quinolines from certain compounds, enabling various applications utilizing Baylis-Hillman adducts (Basavaiah et al., 2006).

  • Catechol-O-Methyltransferase Inhibitors : Derivatives of this compound, such as dihydroxynitrobenzaldehydes, show potent inhibitory effects on catechol-O-methyltransferase, a key enzyme in certain biological processes (Pérez et al., 1992).

  • Molecular Aggregation Studies : Its derivatives have been studied for their role in molecular aggregation, involving hydrogen bonds and interactions important in crystallography (Garden et al., 2004).

  • Catalyzing Asymmetric Aldol Reactions : It's used in catalyzing asymmetric aldol reactions between certain aldehydes and cyclohexanone, yielding products with high specific activity (Yadav & Singh, 2015).

  • Chemical Actinometer : 2-Nitrobenzaldehyde, a related compound, serves as a photochemically sensitive actinometer for solution and ice photochemistry (Galbavy et al., 2010).

  • Intracellular Charge Transfer Studies : Its derivatives have been used in studies of intracellular charge transfer, as indicated by vibrational spectra and molecular geometry research (Nataraj et al., 2011).

Safety And Hazards

2-Hydroxy-4-nitrobenzaldehyde is considered hazardous. It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

2-hydroxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDPXULKSZZACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179349
Record name 4-Nitrosalicylaldehyde
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-nitrobenzaldehyde

CAS RN

2460-58-4
Record name 2-Hydroxy-4-nitrobenzaldehyde
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Record name 4-Nitrosalicylaldehyde
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Record name 4-NITROSALICYLALDEHYDE
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Synthesis routes and methods I

Procedure details

6.0 g (35.5 mmol) of 2-(hydroxymethyl)-5-nitrophenol and 3.1 g (35.5 mmol) of activated manganese (IV) oxide in 100 ml of chloroform are heated under reflux for 20 h. The mixture is filtered through kieselguhr, concentrated and dried under high vacuum. The title compound is directly reacted further.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared as described in the Demethylation section above using 2-methoxy-4-nitrobenzaldehyde (1.0 g, 5.52 mmol) in dry DCM (25 ml) and BBr3 in DCM (1.0 M, 16 ml, 16 mmol) to give the title compound (0.70 g, 78%) as tan plates after recrystallisation from EtOH.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
L Katz, WE Hamlin - Journal of the American Chemical Society, 1951 - ACS Publications
Attempts to prepare the2-alkoxy-4-nitroben-zaldehydes by using manganese dioxide and sulfuric acid, selenium dioxide, or chromium trioxide and acetic acid were either unsuccessful …
Number of citations: 11 pubs.acs.org
RP Bhusal, PY Cho, SA Kim, H Park, HS Kim - Bulletin of the Korean …, 2011 - Citeseer
Fluorescent bioconjugates have paramount importance in biomedical research and clinical diagnosis 1 with proper selectivity and sensitivity. 2, 3 Many organic dyes have been used …
Number of citations: 14 citeseerx.ist.psu.edu
PK Chakraborty, MR Kilbourn - … . Part A. Applied radiation and isotopes, 1991 - Elsevier
The synthesis of 4-[ 18 F]fluoroguaiacol (4-[ 18 F]fluoro-2-methoxyphenol) has been achieved in no-carrier-added form starting from 2-methoxy-4-nitrobenzaldehyde, using nucleophilic …
Number of citations: 28 www.sciencedirect.com
AH Rezayan - Comptes Rendus Chimie, 2012 - Elsevier
… To explore the scope and limitation of this versatile reaction, we have examined various aromatic and aliphatic alcohols in the presence of 2-hydroxy-4-nitrobenzaldehyde, Meldrum's …
Number of citations: 10 www.sciencedirect.com
A Haleel, D Mahendiran, V Veena, N Sakthivel… - Materials Science and …, 2016 - Elsevier
… )-2-hydroxybenzaldehyde, 2-hydroxy-4-nitrobenzaldehyde, sodium thiosulphate and iodine) … to that of HL 1 using 2-hydroxy-4-nitrobenzaldehyde instead of 2-hydroxybenzaldehyde. …
Number of citations: 43 www.sciencedirect.com
MKR Kandula, M Gundluru… - Journal of …, 2021 - Wiley Online Library
… 2-Hydroxy napthaldehyde (6i) and 2-hydroxy-4-methoxy benzaldehyde (6f) moieties showed better α-glucosidase activity and 2-hydroxy-4-nitrobenzaldehyde and 2-hydroxy-3,5-…
Number of citations: 15 onlinelibrary.wiley.com
A Iqbal, G Iqbal, MN Umar… - Royal Society Open …, 2022 - royalsocietypublishing.org
A series of novel spiropyrans were synthesized through the condensation of substituted 3,3-dimethyl-2-methyleneindoline with different nitro-substituted o-hydroxy aromatic aldehydes. …
Number of citations: 4 royalsocietypublishing.org
R Vroemans, Y Verhaegen, MTT Dieu… - Beilstein Journal of …, 2018 - beilstein-journals.org
A new metal-free one-pot three-component procedure towards fully substituted triazolochromenes has been developed, starting from commercially available materials. Salicylaldehydes …
Number of citations: 15 www.beilstein-journals.org
Z Su, F Xie, X Xu, L Liu, D Xiao, X Zhou, S Li - Bioorganic Chemistry, 2022 - Elsevier
… Intermediate 1 was reacted from 2-hydroxy-4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a few drops of piperidine. Then, intermediate 1 was reduced by NaBH 4 and …
Number of citations: 2 www.sciencedirect.com
S Pradhan, V Sharma, I Chatterjee - Organic Letters, 2021 - ACS Publications
… It is to be noted that a stoichiometric reaction involving an extension of Kröhnke oxidation of 2-hydroxy-4-nitrobenzylpyridinium bromide to produce 2-hydroxy-4-nitrobenzaldehyde was …
Number of citations: 5 pubs.acs.org

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